molecular formula C23H20FN3O3S B2392768 N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260632-90-3

N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2392768
CAS No.: 1260632-90-3
M. Wt: 437.49
InChI Key: DFJWZZLXJADZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1260632-90-3

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.49

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O3S/c1-3-15-4-6-16(7-5-15)25-20(28)13-26-19-10-11-31-21(19)22(29)27(23(26)30)17-8-9-18(24)14(2)12-17/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

DFJWZZLXJADZAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H22FN3O4S\text{C}_{21}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

This compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through the inhibition of specific enzymes or receptors involved in disease processes. For instance:

  • Inhibition of Enzymes : Many thieno[3,2-d]pyrimidine derivatives are known to inhibit kinases or other enzymes that play crucial roles in cellular signaling pathways.
  • Receptor Modulation : The presence of fluorinated phenyl groups suggests potential interactions with various receptors, possibly enhancing binding affinity and selectivity.

Antitumor Activity

Several studies have investigated the antitumor properties of thieno[3,2-d]pyrimidine derivatives. For example:

  • Case Study 1 : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
A54915Cell cycle arrest

Antimicrobial Activity

The compound's potential antimicrobial effects were also assessed:

  • Case Study 2 : In vitro studies revealed that the compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be relatively low, indicating potent antimicrobial properties .
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with a moderate bioavailability profile.
  • Toxicity Profile : Toxicological assessments indicated low acute toxicity in animal models; however, further long-term studies are required to ascertain chronic toxicity effects.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing this compound?

  • Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution reactions. Key steps include:

  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Substitution : Introduction of the 4-ethylphenyl and 4-fluoro-3-methylphenyl groups via nucleophilic acyl substitution or Suzuki coupling, requiring temperature control (60–100°C) and catalysts like palladium .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) to isolate the final product .

Q. What characterization techniques confirm the compound’s structural integrity?

  • Answer : A combination of spectroscopic and analytical methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons, acetamide groups, and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validates empirical formula accuracy .

Q. Which preliminary biological assays are suitable for evaluating bioactivity?

  • Answer : Initial screens include:

  • Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Q. What solvents and reaction conditions optimize synthesis reproducibility?

  • Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF is ideal for cyclization. Reaction temperatures between 60–80°C balance yield and decomposition risks . Catalytic amounts of triethylamine or Pd(PPh₃)₄ are critical for coupling reactions .

Advanced Research Questions

Q. How can reaction yield and purity be systematically optimized?

  • Answer : Use Design of Experiments (DoE) to vary parameters:

  • Temperature gradients : Test 50–120°C to identify exothermic/endothermic phase impacts .
  • Solvent ratios : Binary mixtures (e.g., DCM:MeOH) improve crystallization .
  • Catalyst screening : Compare PdCl₂ vs. Pd(OAc)₂ for coupling efficiency .
    • Analytical validation : Pair HPLC with diode-array detection to monitor byproduct formation .

Q. How to resolve contradictions in bioactivity data across studies?

  • Answer : Conduct meta-analysis with these steps:

  • Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro groups) using SAR tables .
  • Assay standardization : Validate cell line viability (e.g., ATP vs. resazurin assays) and normalize to positive controls (e.g., doxorubicin) .
  • Statistical modeling : Apply ANOVA to distinguish assay variability from true pharmacological differences .

Q. Which computational methods predict target interactions and binding modes?

  • Answer : Combine molecular docking and dynamics:

  • Docking software (AutoDock Vina) : Screen against kinase X-ray structures (PDB IDs: 1ATP, 2JDO) to identify binding pockets .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • Free energy calculations (MM/PBSA) : Quantify binding affinity changes due to substituent modifications .

Q. How to design SAR studies for structural analogs?

  • Answer : Focus on modular substitutions:

  • Core modifications : Replace thieno[3,2-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess ring size impacts .
  • Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-ethylphenyl vs. 3-chlorophenyl) and linkers (sulfanyl vs. oxy) .
  • Bioisosteric replacements : Test acetamide vs. sulfonamide groups to optimize pharmacokinetics .

Methodological Notes

  • Data Contradictions : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) and LC-MS to identify hydrolytic/oxidative degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.